molecular formula C12H16N2O4 B11466609 N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide

N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide

Cat. No.: B11466609
M. Wt: 252.27 g/mol
InChI Key: JHWLZFBWXMOWHR-UHFFFAOYSA-N
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Description

N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide is a compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development . This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide typically involves multiple steps. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified benzofuran derivatives .

Mechanism of Action

The mechanism of action of N-(7-amino-3,3-dimethoxy-2,3-dihydro-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, they may inhibit protein tyrosine phosphatases, which play a role in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N-(7-amino-3,3-dimethoxy-2H-1-benzofuran-5-yl)acetamide

InChI

InChI=1S/C12H16N2O4/c1-7(15)14-8-4-9-11(10(13)5-8)18-6-12(9,16-2)17-3/h4-5H,6,13H2,1-3H3,(H,14,15)

InChI Key

JHWLZFBWXMOWHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C1)N)OCC2(OC)OC

Origin of Product

United States

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